molecular formula C12H16N2O3 B7407373 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol

2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol

Cat. No.: B7407373
M. Wt: 236.27 g/mol
InChI Key: PHQFQOPTTBNCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline derivatives, under acidic or basic conditions.

    Etherification: The hydroxyl group of the indazole derivative is reacted with ethylene oxide or ethylene glycol under basic conditions to form the ethoxyethanol moiety.

    Methylation: The final step involves the methylation of the indazole ring to introduce the methyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxyethanol moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1H-indazol-5-yl)oxy]ethanol: Lacks the methyl group at the 6-position.

    2-[2-(6-chloro-1H-indazol-5-yl)oxy]ethanol: Contains a chlorine atom instead of a methyl group.

    2-[2-(6-methyl-1H-indazol-3-yl)oxy]ethoxy]ethanol: Methyl group is at the 3-position instead of the 6-position.

Uniqueness

2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol is unique due to the specific positioning of the methyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-6-11-10(8-13-14-11)7-12(9)17-5-4-16-3-2-15/h6-8,15H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQFQOPTTBNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCCOCCO)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.